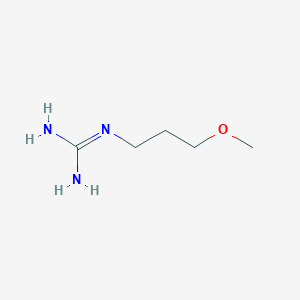

2-(3-Methoxypropyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methoxypropyl)guanidine is a chemical compound with the molecular formula C5H13N3O . It is used in scientific research and exhibits fascinating properties that can be applied in various fields, including pharmaceuticals and organic synthesis.

Synthesis Analysis

Guanidines, such as this compound, can be synthesized through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a one-pot synthesis of diverse N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .Future Directions

Guanidines, including 2-(3-Methoxypropyl)guanidine, have potential applications in various fields, including pharmaceuticals and organic synthesis. Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s mechanism of action .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Methoxypropyl)guanidine are post-ganglionic adrenergic nerves . It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Mode of Action

This compound interacts with its targets by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . It triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

The affected biochemical pathways involve the sympathetic nervous system and the adrenergic neurotransmission . The compound’s action on these pathways leads to a decrease in blood pressure and heart rate, which are the downstream effects of inhibiting norepinephrine release .

Pharmacokinetics

Guanidine derivatives are generally known to be rapidly absorbed and distributed

Result of Action

The result of this compound’s action is a decrease in blood pressure and heart rate due to its inhibitory effect on the release of norepinephrine . It also displays efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes .

Biochemical Analysis

Biochemical Properties

Guanidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds due to the planarity and high basicity of the guanidine group .

Cellular Effects

The specific cellular effects of 2-(3-Methoxypropyl)guanidine are currently unknown. Guanidine compounds have been shown to influence cell function in various ways. For example, they have been found to regulate the expression of numerous genes involved in detoxification and export in bacteria .

Molecular Mechanism

Guanidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Guanidine compounds are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Guanidine compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Guanidine compounds have been shown to be transported and distributed within cells via various mechanisms .

Subcellular Localization

Guanidine compounds have been shown to be localized in various subcellular compartments, with their activity or function potentially being affected by targeting signals or post-translational modifications .

properties

IUPAC Name |

2-(3-methoxypropyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVXYGKHDSKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)